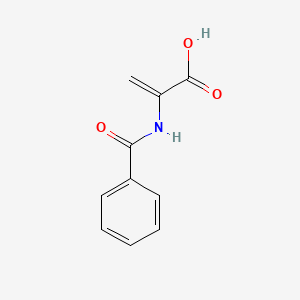

2-Benzamidoprop-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzamidoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-6H,1H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMQXRYQLCGWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80535643 | |

| Record name | 2-Benzamidoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4452-17-9 | |

| Record name | 2-Benzamidoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Benzamidoprop 2 Enoic Acid and Its Functionalized Analogues

Chemo- and Regioselective Pathways to the α,β-Unsaturated Amide Scaffold

The construction of the α,β-unsaturated amide core of 2-benzamidoprop-2-enoic acid and its derivatives requires precise control over chemo- and regioselectivity. Various synthetic strategies have been developed to achieve this, ranging from classical elimination and condensation reactions to modern electrochemical methods.

Elimination Reactions from β-Hydroxy-α-amino Acid Precursors: Dehydration Mechanisms and Stereochemical Control

A primary route to α,β-dehydroamino acids involves the dehydration of β-hydroxy-α-amino acid precursors. This elimination reaction is a fundamental transformation in organic synthesis.

Dehydration Mechanisms: The dehydration of N-acyl-β-hydroxy-α-amino acids, such as N-benzoyl-β-hydroxyalanine (N-benzoylserine), to form this compound can be achieved using various reagents. One effective method involves the use of tert-butyl pyrocarbonate ((Boc)₂O) catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which provides high yields of the corresponding dehydroamino acid derivatives. rsc.org The reaction likely proceeds through the formation of a mixed anhydride (B1165640) intermediate, followed by base-promoted elimination. The formation of a stable phosphine (B1218219) oxide drives the Wittig reaction, while the HWE reaction benefits from the easy removal of the phosphate (B84403) byproduct. wikipedia.orgwikipedia.org

Threonine aldolases are enzymes that can catalyze the reversible aldol (B89426) condensation to produce β-hydroxy-α-amino acids, which can then serve as precursors for dehydroamino acids. researchgate.net The mechanism involves the formation of a Schiff base between the amino acid and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, followed by stereocontrolled Cα-Cβ bond formation or cleavage. researchgate.net

Stereochemical Control: Achieving stereochemical control in the synthesis of dehydroamino acids is crucial, especially when targeting specific isomers. youtube.com While this compound itself is achiral, the synthesis of its β-substituted analogues introduces the possibility of E/Z isomerism. The choice of reagents and reaction conditions can influence the stereochemical outcome. For instance, in the halogenation of β-substituted dehydroamino acids, the use of N-iodosuccinimide can lead to higher Z-stereoselectivity. nih.gov Substrate control, where the existing stereochemistry in a molecule dictates the outcome of a new stereocenter, is a key principle. youtube.com

| Method | Reagents | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| DMAP-catalyzed Dehydration | (Boc)₂O, DMAP | High yields for dehydroamino acid derivatives. | Dependent on substrate and conditions. | rsc.org |

| Enzymatic (Threonine Aldolase) | Threonine aldolase, Pyridoxal 5'-phosphate (PLP) | Stereocontrolled synthesis of β-hydroxy-α-amino acid precursors. | High stereocontrol at the α-carbon. | researchgate.net |

| Halogenation/Elimination | N-halosuccinimide | Synthesis of β-halo-dehydroamino acids. | Z-stereoselectivity can be enhanced with N-iodosuccinimide. | nih.gov |

Condensation and Coupling Approaches: Horner-Wadsworth-Emmons, Wittig, Erlenmeyer Syntheses, and Ring-Opening of Oxazolones

Condensation and coupling reactions provide powerful and versatile methods for constructing the α,β-unsaturated amide backbone.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used method for the formation of alkenes with high E-selectivity. wikipedia.orgyoutube.com It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of this compound derivatives, this would typically involve a phosphonate (B1237965) reagent bearing the N-benzoylaminoacetate moiety. The HWE reaction offers advantages over the Wittig reaction, including the use of more nucleophilic carbanions and the easy removal of the water-soluble phosphate byproduct. orgsyn.org The Still-Gennari modification of the HWE reaction, using phosphonates with electron-withdrawing groups, allows for the synthesis of Z-olefins with high stereoselectivity. nrochemistry.com

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally yield E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org For the synthesis of this compound, a suitable phosphonium ylide derived from an N-benzoyl-α-amino acid precursor would be required. A chemo-enzymatic approach combining a carboxylic acid reductase (CAR) to generate an aldehyde in situ followed by a Wittig reaction has been demonstrated for the synthesis of α,β-unsaturated esters. exlibrisgroup.com

Erlenmeyer-Plöchl Synthesis: The Erlenmeyer-Plöchl synthesis is a classic method for preparing α-amino acids and their derivatives. wikipedia.org It involves the condensation of an N-acylglycine, such as hippuric acid (N-benzoylglycine), with an aldehyde in the presence of acetic anhydride and sodium acetate (B1210297). wikipedia.orgchemeurope.com This reaction proceeds via an intermediate oxazolone (B7731731) (azlactone). wikipedia.org The use of milder catalysts like basic lead acetate has been shown to be effective, even with aliphatic aldehydes. researchgate.net Modern modifications include the use of microwave irradiation and solid-phase catalysts like alumina (B75360) to improve reaction conditions and yields. ucd.ie

Ring-Opening of Oxazolones: Oxazolones (azlactones) are key intermediates in the Erlenmeyer-Plöchl synthesis and can be isolated and subsequently reacted. wikipedia.org The ring-opening of these compounds with various nucleophiles provides a pathway to dehydroamino acid derivatives. acs.orgresearchgate.net For instance, the reaction of a 4-alkylidene-2-phenyloxazol-5-one with a nucleophile would lead to the corresponding β-substituted dehydroamino acid derivative. The stability of the oxazolone can be a challenge, as some, like those derived from N-protected aminoisobutyric acid, are known to be poor electrophiles due to steric hindrance. nih.gov However, it has been discovered that these seemingly unreactive oxazolones can be excellent electrophiles for amidation. nih.gov Catalyst-free ring-opening of azlactones in water microdroplets has also been reported as a rapid and selective method. rsc.org

| Reaction | Key Reactants | Primary Product Type | Advantages | Reference |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | (E)-Alkenes | More nucleophilic carbanions, easy byproduct removal. | wikipedia.orgorgsyn.org |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Alkenes (E or Z depending on ylide) | Well-established, versatile. | wikipedia.orgorganic-chemistry.org |

| Erlenmeyer-Plöchl Synthesis | N-acylglycine, Aldehyde, Acetic anhydride | α,β-Unsaturated N-acylamino acids | Classic method, access to various amino acid derivatives. | wikipedia.orgchemeurope.com |

| Ring-Opening of Oxazolones | Oxazolone, Nucleophile | Dehydroamino acid derivatives | Versatile for introducing various functionalities. | acs.orgresearchgate.net |

Electrochemical Synthesis Strategies for Dehydroamino Acid Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of dehydroamino acid derivatives. These methods often proceed under mild conditions and can avoid the use of harsh chemical oxidants or reductants.

A notable electrochemical approach involves the NaCl-mediated oxidation of amino acid carbamates. acs.orgresearchgate.netfigshare.com This process yields α-methoxylated α-amino acids, which can then undergo acid-catalyzed elimination to produce the desired dehydroamino acid derivatives. acs.orgresearchgate.net This method has been successfully scaled up to produce N-Boc-ΔAla-OMe on a decagram scale using simple graphite (B72142) electrodes. acs.orgconsensus.app

Another electrochemical strategy involves the reduction of β-halodehydroamino acid derivatives. nih.gov Controlled potential electrolysis of these compounds leads to the dehalogenated dehydroamino acids as a mixture of E and Z isomers, with the major product resulting from dehalogenation without isomerization. This technique is particularly valuable for synthesizing the E-isomer of β-substituted dehydroalanines. nih.gov The electrochemical behavior, as studied by cyclic voltammetry, shows that the reduction potential is influenced by the nature of the halogen and other substituents. nih.gov

Development of Asymmetric and Stereoselective Syntheses for Chiral Derivatives

The synthesis of chiral derivatives of this compound is of great interest for applications in medicinal chemistry and materials science. Asymmetric synthesis aims to produce enantiomerically enriched products, which often exhibit distinct biological activities.

One significant approach is the copper-catalyzed asymmetric conjugate hydroboration of β-substituted α-dehydroamino acid derivatives. acs.orgnih.gov This method yields enantioenriched β-boronate-α-amino acid derivatives with excellent yields and enantioselectivities (up to 98% ee). These boronated products can then be readily oxidized to the corresponding chiral β-hydroxy-α-amino acids. acs.orgnih.gov

Asymmetric hydrogenation is another powerful tool for the synthesis of chiral amino acids from dehydroamino acid precursors. The use of chiral rhodium catalysts, such as those with the (S,S)-BPPMRh+ ligand, has been shown to afford high optical yields in the reduction of dehydroamino acids. nih.gov

The development of chiral glycine (B1666218) equivalents provides a template-based approach to asymmetric synthesis. For example, chiral (Z)-α,β-didehydroamino acid derivatives have been prepared stereoselectively from a chiral glycine equivalent with a 3,6-dihydro-2H-1,4-oxazin-2-one structure. acs.org These chiral building blocks can then be used in various diastereoselective reactions to synthesize a range of nonproteinogenic α-amino acids. acs.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound and its analogues. The goal is to develop more environmentally benign and sustainable synthetic routes.

The use of electrochemical methods, as described in section 2.1.3, is a prime example of a green chemistry approach. acs.orgresearchgate.net These reactions often use electricity as a "clean" reagent, reducing the need for chemical oxidants and the generation of stoichiometric waste. The use of water or other environmentally friendly solvents is also a key aspect of green synthesis. For instance, the ring-opening of azlactones has been demonstrated in water microdroplets without the need for a catalyst. rsc.org

The development of catalytic reactions, such as the copper-catalyzed hydroboration and rhodium-catalyzed hydrogenation mentioned in section 2.2, aligns with green chemistry principles by reducing the amount of reagents needed. acs.orgnih.govnih.gov Furthermore, the use of enzymes as biocatalysts, like threonine aldolases, offers a highly selective and environmentally friendly route to key intermediates under mild reaction conditions. researchgate.net

Elucidating the Chemical Reactivity and Mechanistic Pathways of 2 Benzamidoprop 2 Enoic Acid

Analysis of Nucleophilic and Electrophilic Addition Reactions to the C=C Olefinic Moiety

The olefinic C=C double bond in 2-benzamidoprop-2-enoic acid is electron-deficient due to the presence of the adjacent electron-withdrawing carboxyl and benzamido groups. This electronic characteristic makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles.

The Michael reaction, a 1,4-conjugate addition, is a key transformation for this compound. wikipedia.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated system. wikipedia.orgchemistrysteps.com A wide range of nucleophiles, including enolates, amines, and thiols, can be employed.

The stereochemical outcome of these additions is of significant interest. The reaction creates a new stereocenter at the β-carbon, and if the nucleophile is also chiral or prochiral, a second stereocenter can be formed at the α-carbon. libretexts.org The facial selectivity of the nucleophilic attack is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of chiral catalysts or auxiliaries. The formation of specific stereoisomers can be achieved through diastereoselective and enantioselective Michael additions. wikipedia.org

Table 1: Examples of Michael Acceptors and Donors

| Michael Acceptor | Michael Donor (Nucleophile) |

| α,β-Unsaturated Aldehydes | Enolates (from ketones, esters, etc.) |

| α,β-Unsaturated Ketones | Amines |

| α,β-Unsaturated Esters | Thiols |

| α,β-Unsaturated Nitriles | Organocuprates (Gilman reagents) |

This table provides generalized examples of Michael acceptors and donors and is not specific to this compound.

The mechanism involves the formation of an enolate intermediate after the initial nucleophilic attack, which is then protonated to yield the final product. libretexts.org The stereochemistry is often controlled by the formation of a six-membered ring-like transition state, which can favor the formation of one diastereomer over the other. nih.gov

The carbon-carbon double bond of this compound can be readily reduced to a single bond through hydrogenation. This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Of particular importance is asymmetric hydrogenation, which allows for the stereoselective synthesis of chiral α-amino acids. By employing chiral catalysts, typically complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands, it is possible to produce one enantiomer of the corresponding saturated product in high enantiomeric excess. nih.govyoutube.com The catalyst coordinates to the double bond and directs the hydrogen addition to one face of the molecule, leading to the formation of a specific stereoisomer. youtube.com The choice of catalyst and reaction conditions is crucial for achieving high conversion and enantioselectivity. nih.govnih.gov

The olefinic double bond of this compound can undergo electrophilic addition reactions with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). In halogenation, the reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, typically resulting in an anti-addition product.

Hydrohalogenation follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms (the α-carbon in this case), and the halogen atom adds to the more substituted carbon (the β-carbon). However, the presence of the electron-withdrawing groups can influence the regioselectivity of the addition.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional handle that can be converted into a variety of other functional groups.

The carboxylic acid can be converted to its corresponding esters, amides, and acid chlorides through standard synthetic methodologies.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester.

Amidation: Treatment with an amine in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) or after conversion to a more reactive species like an acid chloride, produces the corresponding amide. nih.gov

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive acid chloride, which can then be used to readily form esters and amides.

Table 2: Common Reagents for Carboxylic Acid Derivatization

| Derivative | Reagent(s) |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Amide | Amine, Coupling Agent (e.g., DCC) |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) |

While simple carboxylic acids are generally stable to heat, β-keto acids and related compounds can undergo decarboxylation upon heating. masterorganicchemistry.com Although this compound is not a β-keto acid, its derivatives can be designed to undergo decarboxylation under specific conditions.

The mechanism of decarboxylation of β-keto acids involves a cyclic, concerted transition state where the carboxyl group is lost as carbon dioxide, leading to the formation of an enol intermediate which then tautomerizes to the more stable keto form. masterorganicchemistry.comyoutube.comyoutube.com For decarboxylation to occur in derivatives of this compound, the molecule would likely need to be modified to incorporate a β-carbonyl group or another activating feature that facilitates the formation of the necessary cyclic transition state. youtube.com

Reactivity of the Benzamido and Amide Nitrogen Centers

The reactivity of the benzamido group and the amide nitrogen in this compound is a crucial aspect of its chemical profile. The amide bond, in general, is relatively stable and resistant to hydrolysis. libretexts.orgmasterorganicchemistry.com However, under acidic or basic conditions, this bond can be cleaved.

Under acidic conditions, hydrolysis of the amide bond in this compound would be initiated by protonation of the carbonyl oxygen of the amide. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the carbon-nitrogen bond, yielding benzoic acid and 2-aminoprop-2-enoic acid (dehydroalanine). libretexts.org

In alkaline hydrolysis, the hydroxide (B78521) ion directly attacks the amide carbonyl carbon. chemguide.co.uk This process results in the formation of a carboxylate salt (benzoate) and the dehydroalanine (B155165) anion. The reaction is typically carried out by heating with a strong base like sodium hydroxide. chemguide.co.uk The rate of hydrolysis can be influenced by the substituents on the aromatic ring of the benzamido group.

Enzymatic hydrolysis of the amide bond is also a possibility, with amidases being a class of enzymes capable of catalyzing this transformation under mild conditions. wikipedia.org

The amide nitrogen itself is generally not highly nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under specific conditions, it can participate in reactions. For instance, intramolecular nucleophilic attack from the amide nitrogen can be a key step in certain cyclization reactions.

Cycloaddition Reactions and Intramolecular Cyclization for Heterocycle Formation

The presence of the electron-deficient α,β-unsaturated system makes this compound and its derivatives excellent substrates for various cycloaddition and intramolecular cyclization reactions, providing access to a diverse range of heterocyclic compounds. wikipedia.org

Cycloaddition Reactions:

Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org this compound, with its electron-withdrawing benzamido and carboxylic acid groups, can act as a potent dienophile. libretexts.org The electron-withdrawing nature of these groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. libretexts.org For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) derivative. The stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.org

1,3-Dipolar Cycloaddition: This type of reaction involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org Dehydroalanines, the core structure of this compound, are known to undergo [3+2] cycloadditions. For instance, a photoinitiated 1,3-dipolar cycloaddition between dehydroalanines and tetrazoles has been reported to yield fluorescent pyrazoline products. nih.govrsc.org This reaction proceeds through the formation of a nitrile imine dipole upon photoactivation of the tetrazole, which then reacts with the electron-deficient double bond of the dehydroalanine. nih.govrsc.org Nitrile oxides are another class of 1,3-dipoles that can react with dehydroalanine derivatives to form isoxazolines. wikipedia.orgnih.gov

Intramolecular Cyclization:

The functional groups within this compound can react with each other under certain conditions to form cyclic structures. A prominent example is the formation of oxazolines. The synthesis of 2-oxazolines can be achieved through the dehydrative cyclization of N-acylamino alcohols, which can be conceptually derived from this compound. organic-chemistry.orgitu.edu.tr This intramolecular cyclization is a powerful method for the construction of this important heterocyclic motif. Various reagents and conditions have been developed to promote this cyclization, including the use of dehydrating agents or catalysts. organic-chemistry.orgitu.edu.tr

Late-Stage Functionalization and Derivatization Strategies

The ability to modify a molecule at a late stage of a synthetic sequence is of great importance in medicinal chemistry and drug discovery. This compound, as a dehydroamino acid derivative, is amenable to such modifications.

Late-Stage Functionalization:

Late-stage functionalization often targets the C-H bonds of a molecule. For dehydroalanine-containing peptides, a palladium-catalyzed C(sp²)-H arylation with arylthianthrenium salts has been reported. scilit.comnih.gov This method allows for the introduction of various aryl groups onto the β-carbon of the dehydroalanine residue under mild and base-free conditions. scilit.comnih.gov This strategy provides an efficient way to access dehydrophenylalanine-containing peptides and to couple different drug scaffolds and bioactive molecules. scilit.comnih.gov Photocatalytic approaches have also been developed for the hydroarylation of dehydroalanine residues, further expanding the toolkit for late-stage peptide modification. chemrxiv.org

Derivatization Strategies:

The functional groups of this compound offer multiple handles for derivatization.

Carboxylic Acid Group: The carboxylic acid functionality can be readily converted into a variety of other groups. Esterification and amidation are common transformations. thermofisher.comnih.gov For analytical purposes, derivatization of the carboxylic acid is often employed to enhance detection in techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). nih.govgoogle.com For instance, reaction with a fluorinated alcohol in the presence of a coupling agent can produce a volatile ester suitable for GC analysis. nih.gov For LC-MS, derivatizing agents that introduce a readily ionizable group can significantly improve sensitivity. nih.govresearchgate.net

Amide Group: While the amide bond is generally stable, the N-H proton can be substituted under certain conditions. The reactivity of the benzamido group itself can also be exploited.

Vinyl Group: The double bond is a key site for functionalization. As discussed in the context of cycloadditions, it readily participates in addition reactions.

Below is a table summarizing some of the derivatization strategies for the carboxylic acid group:

| Derivatization Reaction | Reagent(s) | Resulting Functional Group | Purpose |

| Esterification | Alcohol, Acid Catalyst | Ester | Protection, Improved Volatility for GC |

| Amidation | Amine, Coupling Agent (e.g., EDC) | Amide | Peptide Synthesis, Bio-conjugation |

| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohol | Synthesis of Novel Amino Alcohols |

| Fluorinated Esterification | Fluorinated Alcohol, Coupling Agent | Fluoroalkyl Ester | Enhanced GC-ECD Detection |

| Charge-Tagging Derivatization | Reagent with Permanent Charge | Charged Derivative | Improved LC-MS Ionization |

Advanced Spectroscopic and Structural Elucidation of 2 Benzamidoprop 2 Enoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic investigation of 2-benzamidoprop-2-enoic acid and its derivatives in solution. It provides detailed information on the molecule's conformation, the electronic environment of individual atoms, and the energetic barriers to internal motions.

Dynamic NMR Studies for Rotational Barriers and Equilibria

The structure of this compound features an amide bond (N-C=O) which, due to its partial double-bond character, exhibits restricted rotation. This phenomenon gives rise to the existence of E/Z rotamers. Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of this rotational process. By monitoring the changes in the NMR lineshapes as a function of temperature, the rate of interconversion between the rotamers can be determined. From this, the activation energy (rotational barrier) for the amide bond rotation can be calculated. youtube.combyu.edu

For N-acyl amino acids, these rotational barriers are influenced by factors such as steric hindrance from the substituents and the electronic nature of the acyl group. researchgate.net In a study of a structurally similar compound, the rotational barrier around the amide group was determined to be 16.4 kcal/mol. rsc.org The presence of the α,β-unsaturation in this compound can also influence the rotational barrier compared to its saturated counterpart, N-benzoylalanine.

Table 1: Representative Rotational Barriers for Amide Bonds in Related Compounds

| Compound | Rotational Barrier (kcal/mol) | Method |

| N,N-dimethylacetamide | 12-80 kJ/mol (approx. 2.8-19.1 kcal/mol) | Dynamic NMR |

| Isonicotinamide | 14.1 ± 0.2 | Dynamic NMR |

| Structurally similar enamine | 16.4 | Dynamic NMR |

This table presents data for related amide-containing compounds to illustrate typical rotational barrier values. Specific experimental data for this compound was not available in the search results.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry in Complex Adducts

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the connectivity and stereochemistry of this compound and its adducts. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. It is fundamental for establishing the proton-proton connectivity within the molecule, for instance, confirming the coupling between the vinyl protons and any adjacent protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This provides a direct link between the proton and carbon skeletons of the molecule, greatly aiding in the assignment of the carbon spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of a molecule, such as the connection between the benzoyl group and the amino acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically < 5 Å), which is vital for determining the preferred conformation and the stereochemistry of the molecule and its derivatives. researchgate.net

For adducts of this compound, these 2D NMR techniques are critical for determining the regiochemistry and stereochemistry of the addition to the double bond.

Mass Spectrometry Techniques for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical tool for the analysis of this compound, offering high sensitivity and the ability to determine the molecular weight and elemental composition of the parent molecule and its fragments. creative-proteomics.com When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a potent method for analyzing complex mixtures and monitoring reaction progress. nih.govcapes.gov.br

In the context of reactions involving this compound, such as addition reactions or peptide synthesis, MS can be used to:

Monitor Reactant Consumption and Product Formation: By tracking the ion intensities corresponding to the masses of reactants and products over time, the progress of a chemical reaction can be followed. nih.gov

Identify Reaction Intermediates: Transient species formed during a reaction can be trapped and analyzed by MS, providing crucial insights into the reaction mechanism.

Characterize Products and Byproducts: MS, particularly high-resolution mass spectrometry (HRMS), provides accurate mass measurements that help in the elemental composition determination of the final products and any formed impurities.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a characteristic fragmentation pattern. This pattern provides structural information about the molecule. For N-acyl amino acids, characteristic fragmentation pathways often involve cleavage of the amide bond and fragmentation of the amino acid side chain. researchgate.net

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 205.07 | [M+H]⁺ (Protonated molecule) |

| 188.07 | [M-OH]⁺ |

| 159.06 | [M-COOH]⁺ |

| 105.03 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77.04 | [C₆H₅]⁺ (Phenyl cation) |

This table represents a hypothetical fragmentation pattern. Actual fragmentation would need to be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Interactions and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound. These techniques are particularly sensitive to hydrogen bonding interactions, which play a significant role in the conformation and crystal packing of carboxylic acids and amides. youtube.comnih.gov

The key vibrational modes for this compound include:

O-H Stretching: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This results in a very broad and characteristic O-H stretching band in the FT-IR spectrum, usually in the range of 2500-3300 cm⁻¹. libretexts.org

C=O Stretching: The carboxylic acid carbonyl (C=O) stretch appears as a strong band, typically between 1710 and 1760 cm⁻¹. Its position is sensitive to hydrogen bonding; in dimeric structures, it is found at lower wavenumbers (around 1710 cm⁻¹). libretexts.org The amide carbonyl (Amide I band) also gives a strong absorption, usually between 1630 and 1680 cm⁻¹.

N-H Stretching and Bending: The N-H stretching vibration of the amide group is observed in the region of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1510-1570 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond of the α,β-unsaturated system is expected to appear in the 1620-1680 cm⁻¹ region.

Raman spectroscopy is complementary to FT-IR. While C=O and O-H stretches are strong in the IR, C=C bonds and aromatic ring vibrations often give strong signals in the Raman spectrum. nih.govcolab.ws The sharpness of the O-H stretching mode in the IR spectrum can suggest the absence of intermolecular dimerization. researchgate.net In solution, the solvent can influence the hydrogen bonding and thus the observed vibrational frequencies. amolf.nl

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch (dimer) | ~1710 |

| Amide | N-H stretch | 3200-3400 |

| Amide | C=O stretch (Amide I) | 1630-1680 |

| Amide | N-H bend (Amide II) | 1510-1570 |

| Alkene | C=C stretch | 1620-1680 |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | 1450-1600 |

This table provides typical ranges for the vibrational modes. Specific assignments require experimental data.

Single Crystal X-ray Diffraction Analysis of Intermolecular Interactions and Crystal Packing, including Dimeric Forms

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, this technique can definitively establish its conformation and reveal the details of its intermolecular interactions and crystal packing. nih.gov

A key feature of the crystal structure of many carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers. researchgate.netnih.gov In this motif, two molecules are held together by a pair of O-H···O=C hydrogen bonds, forming a stable eight-membered ring. X-ray diffraction can provide the exact distances and angles of these hydrogen bonds.

Furthermore, the analysis of the crystal packing can reveal other significant intermolecular interactions, such as:

N-H···O=C hydrogen bonds involving the amide groups.

π-π stacking interactions between the aromatic rings of the benzoyl groups.

C-H···O and C-H···π interactions.

In Situ Spectroscopic Methods for Real-Time Reaction Pathway Investigation

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing dynamic information about reaction kinetics, intermediates, and the evolution of different species. researchgate.net For reactions involving this compound, several in situ methods can be applied:

In Situ FT-IR Spectroscopy: This is a widely used technique for monitoring reactions in solution. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, FT-IR spectra can be continuously recorded. youtube.comnih.gov This allows for the tracking of the disappearance of reactant bands (e.g., the C=C stretch of this compound) and the appearance of product bands. This method can provide kinetic data and help to identify transient intermediates. nih.gov

In Situ NMR Spectroscopy: Placing an NMR tube directly in the spectrometer and acquiring spectra at regular intervals allows for the non-invasive monitoring of a reaction. This can provide detailed structural information about all species present in the reaction mixture over time, making it a powerful tool for mechanistic studies. Real-time NMR has been successfully applied to monitor complex processes like solid-phase peptide synthesis. rsc.orgresearchgate.net

In Situ UV-Vis Spectroscopy: If the reactants, intermediates, or products have a chromophore, UV-Vis spectroscopy can be used to monitor their concentration changes in real-time. This technique is often employed in automated synthesis platforms. researchgate.net

These in situ methods provide a more complete understanding of the reaction pathway than traditional offline analysis of quenched aliquots, as they can capture the behavior of short-lived species and provide a continuous view of the reaction progress.

Computational Chemistry and Theoretical Investigations of 2 Benzamidoprop 2 Enoic Acid

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comresearchgate.net This process involves systematically adjusting the atomic coordinates to minimize the total energy of the system. mdpi.com The accuracy of DFT calculations depends on the choice of the functional and the basis set. nih.gov

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and identify characteristic functional groups. nih.gov Furthermore, electronic transitions can be calculated to predict the molecule's UV-Visible absorption spectrum, providing insights into its electronic excitations. nih.gov

Table 2: Hypothetical Optimized Geometrical Parameters and Predicted Spectroscopic Data for 2-Benzamidoprop-2-enoic Acid (DFT/B3LYP/6-311G)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C (enoic) | 1.34 |

| C-N (amide) | 1.36 |

| C=O (amide) | 1.23 |

| C=O (acid) | 1.21 |

| O-H (acid) | 0.97 |

| **Bond Angles (°) ** | |

| C-C-N | 121.5 |

| C-N-H | 120.8 |

| O=C-O | 123.0 |

| Predicted Spectroscopic Data | |

| Major IR Frequencies (cm⁻¹) | 3350 (N-H), 3050 (O-H), 1710 (C=O acid), 1660 (C=O amide) |

| UV-Vis λmax (nm) | 275 |

Note: These values are hypothetical and serve to illustrate the output of DFT calculations. They are not based on published experimental or computational results for this specific molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve. nih.gov

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule can adopt various shapes due to rotation around its single bonds, and MD can identify the most probable and energetically favorable conformations. nih.govresearchgate.net

Furthermore, MD simulations are crucial for understanding the influence of the environment, such as a solvent, on the molecule's structure and behavior. nih.gov By explicitly including solvent molecules in the simulation, it is possible to model solute-solvent interactions, such as hydrogen bonding, and to observe how the solvent affects the conformational preferences of this compound. The stability of the molecule and its complexes can be assessed through parameters like the root-mean-square deviation (RMSD) over the simulation time. researchgate.net

Reaction Mechanism Elucidation via Transition State Calculations and Energy Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. nih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations, transition state calculations can provide detailed information about the geometry and energy of the activated complex. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile offers a comprehensive understanding of the reaction's feasibility and kinetics, helping to explain why certain products are formed preferentially. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For derivatives of this compound, QSAR studies can be employed to predict their potential biological effects, such as antibacterial or anti-inflammatory activity. researchgate.netnih.gov

The first step in a QSAR study is to calculate a set of molecular descriptors for each derivative. These descriptors can be physicochemical properties (e.g., lipophilicity, polarizability) or quantum-chemical parameters (e.g., HOMO/LUMO energies, dipole moment). researchgate.netnih.gov Then, statistical methods are used to build a model that correlates these descriptors with the observed biological activity.

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. nih.gov This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Strategic Applications of 2 Benzamidoprop 2 Enoic Acid in Chemical Synthesis

Precursor in Asymmetric Synthesis of Non-Proteinogenic α-Amino Acids and Derivatives

Non-proteinogenic α-amino acids are crucial components in the development of pharmaceuticals, catalysts, and biologically active compounds. researchgate.net The development of methods for their enantioselective synthesis is of significant interest. researchgate.net 2-Benzamidoprop-2-enoic acid serves as a key precursor in the asymmetric synthesis of these valuable molecules. Catalytic asymmetric routes are particularly attractive for accessing optically active α-amino acids. researchgate.net

One of the primary strategies involves the asymmetric hydrogenation of the double bond in this compound and its derivatives. This reaction, often catalyzed by chiral transition metal complexes, allows for the stereoselective introduction of a hydrogen atom, leading to the formation of chiral α-amino acid precursors. The choice of catalyst and reaction conditions is critical in achieving high enantioselectivity.

Another important approach is the enantioselective conjugate addition of various nucleophiles to the α,β-unsaturated system of this compound. This method allows for the introduction of a wide range of substituents at the β-position, leading to a diverse array of non-proteinogenic α-amino acids. Organocatalysis has emerged as a powerful tool for these transformations, with bifunctional catalysts, such as tertiary amine-squaramides, promoting highly enantioselective Mannich-type additions. rsc.org

The resulting products from these reactions can be readily converted into the desired non-proteinogenic α-amino acids and their derivatives through subsequent chemical transformations like esterification, amidation, and deprotection. rsc.org The ability to generate a wide variety of chiral α-amino acids with high enantiomeric purity makes this compound a valuable starting material in medicinal chemistry and drug discovery.

| Synthetic Strategy | Key Transformation | Catalyst/Reagent Example | Product Type |

| Asymmetric Hydrogenation | Stereoselective reduction of the C=C double bond | Chiral Rhodium or Ruthenium complexes | Chiral α-amino acid precursors |

| Asymmetric Conjugate Addition | Enantioselective addition of nucleophiles to the β-carbon | Bifunctional tertiary amine-squaramide | β-substituted α-amino acids |

| Michael Addition | Addition of nucleophiles like thiols or amines | Base catalysts | Cysteine or Lanthionine analogues |

Table 1: Synthetic Strategies for Non-Proteinogenic α-Amino Acids from this compound

Building Block for Bioactive Peptides and Peptidomimetics: Focus on Structural Impact and Conformational Control

The incorporation of unnatural amino acids into peptides is a powerful strategy to create peptidomimetics with enhanced biological activity, stability, and bioavailability. nih.gov this compound and its derivatives are valuable building blocks for this purpose, offering a means to introduce conformational constraints and novel functionalities into peptide backbones.

The dehydroalanine (B155165) residue, derived from this compound, can significantly influence the local conformation of a peptide chain. The planarity of the double bond restricts the rotational freedom around the Cα-Cβ bond, which can help to stabilize specific secondary structures such as β-turns. The development of lactam-constrained α-amino acid building blocks, for instance, has been shown to enforce type II β-turn conformations. nih.gov This conformational control is crucial for mimicking the bioactive conformation of a natural peptide and can lead to improved receptor binding and potency. nih.gov

Furthermore, the double bond of the dehydroalanine residue serves as a handle for post-translational modifications or for the synthesis of cyclic peptides. For example, intramolecular cyclization reactions can be employed to create constrained peptide loops, a common feature in many biologically active natural products. These cyclic peptides often exhibit increased resistance to enzymatic degradation and improved pharmacokinetic properties. nih.gov

| Peptide Modification | Structural Impact | Potential Biological Outcome |

| Incorporation of dehydroalanine | Increased rigidity, potential for β-turn formation | Enhanced receptor binding, increased potency |

| Cyclization via the double bond | Conformational constraint, formation of macrocycles | Improved stability against proteases, enhanced bioavailability |

| Introduction of novel side chains | Altered hydrophobicity and polarity | Modified pharmacokinetic properties |

Table 2: Impact of this compound in Peptidomimetics

Role in the Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogues

This compound and its derivatives are versatile intermediates in the synthesis of a wide range of complex heterocyclic scaffolds and analogues of natural products. researchgate.netresearchgate.net The presence of multiple reactive sites, including the carboxylic acid, the amide, and the α,β-unsaturated system, allows for a variety of cyclization strategies.

The double bond of this compound can participate in various cycloaddition reactions, such as Diels-Alder reactions, to construct polycyclic systems. Additionally, the α,β-unsaturated carbonyl moiety is an excellent Michael acceptor, readily reacting with a diverse range of nucleophiles to form adducts that can subsequently undergo intramolecular cyclization to yield heterocycles. For instance, reaction with binucleophiles like thiourea (B124793) or substituted hydrazines can lead to the formation of pyrimidines, pyridazinones, and other important heterocyclic cores. researchgate.net

Furthermore, derivatives of this compound can be utilized in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.gov These strategies are highly efficient and atom-economical, making them attractive for the construction of libraries of heterocyclic compounds for high-throughput screening in drug discovery programs. nih.gov

The synthesis of natural product analogues is another important application. nih.gov Many natural products contain heterocyclic motifs that are essential for their biological activity. By using this compound as a starting material, chemists can access novel analogues of these natural products with potentially improved therapeutic properties or different pharmacological profiles. nih.gov

| Reaction Type | Reactant/Condition | Resulting Heterocyclic Scaffold |

| Michael Addition/Cyclization | Thiourea | Pyrimidine derivatives |

| Michael Addition/Cyclization | Hydrazine derivatives | Pyridazinone derivatives |

| Diels-Alder Reaction | Dienes | Polycyclic compounds |

| Multicomponent Reaction | Various nucleophiles and electrophiles | Diverse heterocyclic libraries |

Table 3: Heterocyclic Synthesis from this compound

Application in Polymer Chemistry and Material Science as a Monomer or Modifier

In the realm of polymer chemistry and material science, this compound and its esters can function as specialty monomers or modifiers to impart specific properties to polymers. The vinyl group of this compound allows it to participate in polymerization reactions, typically through free-radical or controlled radical polymerization techniques.

When copolymerized with other monomers, such as acrylates, styrenes, or acrylonitriles, this compound can introduce functional groups (amide and carboxylic acid) along the polymer chain. nih.govthegoodscentscompany.com These functional groups can significantly influence the properties of the resulting polymer, such as its adhesion, thermal stability, and surface properties. The amide group, for instance, can participate in hydrogen bonding, leading to increased intermolecular forces and potentially higher glass transition temperatures. The carboxylic acid group can be used for post-polymerization modifications or to enhance the polymer's solubility in aqueous media.

Furthermore, polymers containing this compound units can find applications as functional materials. For example, they could be used as adhesives, coatings, or in biomedical applications where the biocompatibility and biodegradability of the polymer are important considerations. The presence of the amino acid-like structure within the polymer backbone may offer advantages in terms of biocompatibility.

| Polymerization Method | Comonomer Example | Potential Polymer Property | Potential Application |

| Free-Radical Polymerization | Methyl Methacrylate | Increased adhesion, higher thermal stability | Adhesives, coatings |

| Controlled Radical Polymerization | Styrene | Well-defined polymer architecture | Functional materials |

| Emulsion Polymerization | Acrylonitrile | Modified surface properties | Latexes, binders |

Table 4: Polymerization of this compound

Design of Corrosion Inhibitors and Surface Modifiers: Adsorption Mechanism Studies

This compound and related compounds have shown promise as corrosion inhibitors for various metals, particularly in acidic environments. mdpi.com The effectiveness of these organic molecules as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. evonik.com

The adsorption mechanism is typically a complex interplay of physisorption and chemisorption. mdpi.com Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule. In acidic solutions, the metal surface is often positively charged, and the inhibitor can adsorb through pre-adsorbed anions. Chemisorption involves the formation of coordinate bonds between the heteroatoms (oxygen and nitrogen) in the this compound molecule and the vacant d-orbitals of the metal atoms. mdpi.com The benzamido group and the carboxylic acid moiety are key functional groups that facilitate this strong interaction.

Studies have shown that the adsorption of such inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. mdpi.com The strength of the adsorption is influenced by the molecular structure of the inhibitor, including the presence of aromatic rings and heteroatoms, which can enhance the interaction with the metal surface. The protective film formed by the inhibitor molecules acts as a barrier, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. mdpi.com

| Functional Group | Role in Adsorption | Type of Interaction |

| Benzene Ring | π-electron interaction with metal surface | Physisorption/Chemisorption |

| Amide Group (N and O atoms) | Lone pair electron donation to metal d-orbitals | Chemisorption |

| Carboxylic Acid Group (O atoms) | Lone pair electron donation and electrostatic interaction | Chemisorption/Physisorption |

Table 5: Adsorption Mechanism of this compound as a Corrosion Inhibitor

Future Directions and Emerging Research Frontiers for 2 Benzamidoprop 2 Enoic Acid Research

Innovations in Catalyst Development for Highly Stereoselective Transformations

The development of catalysts for highly stereoselective transformations of α,β-unsaturated carboxylic acid derivatives is a mature yet continually evolving field. For a molecule like 2-Benzamidoprop-2-enoic acid, with its potential for chiral centers, stereoselective catalysis would be paramount for producing enantiomerically pure compounds, which is often crucial for biological applications.

Future research could focus on the asymmetric hydrogenation of the double bond to introduce two new stereocenters. This could be achieved using chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands. The development of catalysts that can tolerate the amide and carboxylic acid functionalities while achieving high enantioselectivity would be a key challenge.

Another area of innovation lies in organocatalysis. Chiral amines or phosphoric acids could be employed to catalyze conjugate addition reactions to the α,β-unsaturated system, introducing a variety of substituents in a stereocontrolled manner. The benzamido group could play a crucial role in directing the stereochemical outcome of these reactions.

Table 1: Potential Stereoselective Transformations for this compound

| Transformation | Catalyst Type | Potential Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Enantiomerically enriched 2-benzamidopropanoic acid derivatives |

| Asymmetric Conjugate Addition | Chiral Organocatalysts (e.g., diarylprolinol silyl (B83357) ethers) | Stereocontrolled introduction of nucleophiles at the β-position |

| Asymmetric Epoxidation | Chiral Peroxy Acids or Metal-Based Catalysts | Enantiomerically enriched epoxide derivatives |

| Asymmetric Michael Addition | Chiral Phase-Transfer Catalysts | Formation of new C-C bonds with high stereocontrol |

Exploration of Photoredox and Electroorganic Transformations

Photoredox and electroorganic synthesis have emerged as powerful tools for green and sustainable chemistry, enabling unique transformations under mild conditions. For this compound, these techniques could unlock novel reaction pathways.

Photoredox catalysis could be utilized for the atom-economical functionalization of the alkene moiety. For instance, the use of a suitable photosensitizer could facilitate radical additions across the double bond, introducing alkyl, aryl, or trifluoromethyl groups. The benzamido group might influence the regioselectivity of these additions.

Electroorganic synthesis offers an alternative for oxidation and reduction reactions without the need for chemical reagents. Anodic oxidation could potentially lead to polymerization or the formation of novel heterocyclic structures through intramolecular cyclization. Conversely, cathodic reduction could selectively reduce the carboxylic acid or the double bond, depending on the reaction conditions.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms could significantly accelerate the exploration of its chemical space. vapourtec.comnih.govresearchgate.netchemspeed.comchemrxiv.orgrsc.orgbeilstein-journals.orgnih.govresearchgate.netunimi.it Automated synthesizers could be programmed to perform multi-step reaction sequences, allowing for the rapid generation of a library of derivatives with diverse functionalities. chemspeed.comchemrxiv.orgrsc.orgbeilstein-journals.orgnih.gov

Development of Novel Materials via Functionalization and Polymerization

The presence of both a polymerizable alkene and functionalizable amide and carboxylic acid groups makes this compound an interesting candidate for materials science.

Polymerization of the acrylic acid moiety could lead to the formation of functional polymers. The resulting polymers would have pendant benzamido and carboxylic acid groups, which could be further modified to tune the material's properties, such as solubility, thermal stability, and biocompatibility. These polymers could find applications as hydrogels, drug delivery vehicles, or specialty coatings.

The functionalization of the benzamido group or the carboxylic acid could also lead to the development of novel small molecules with interesting material properties. For example, the introduction of liquid crystalline moieties could lead to the formation of novel liquid crystals.

Advanced Theoretical Modeling for Predictive Chemical Design

Advanced theoretical modeling and computational chemistry could play a pivotal role in guiding the future research of this compound. Density Functional Theory (DFT) calculations could be employed to predict the compound's geometric and electronic properties, as well as to elucidate the mechanisms of potential reactions.

Molecular dynamics simulations could be used to study the conformational landscape of the molecule and its polymers, providing insights into their macroscopic properties. Furthermore, virtual screening techniques could be used to predict the potential biological activity of this compound and its derivatives, helping to prioritize synthetic targets.

Q & A

Basic: What are the key considerations for synthesizing 2-Benzamidoprop-2-enoic acid with high purity?

Methodological Answer:

Synthesis typically involves coupling benzoic acid derivatives with propenoic acid precursors via amidation. To ensure purity:

- Use anhydrous conditions to avoid hydrolysis of the amide bond.

- Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) for purification .

- Monitor reaction progress via TLC or HPLC, optimizing retention factors to distinguish the product from unreacted starting materials.

- Confirm purity via melting point analysis and -NMR spectroscopy, ensuring absence of proton signals from impurities (e.g., residual solvents or side products) .

Advanced: How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

Methodological Answer:

Use graph set analysis (GSA) to categorize hydrogen-bonding motifs:

- Obtain single-crystal X-ray diffraction data (e.g., using SHELX for structure solution ).

- Identify donor-acceptor pairs (amide N–H⋯O and carboxylic O–H⋯O interactions).

- Classify patterns into discrete (finite) or infinite (chains, rings) graph sets (e.g., for dimeric motifs).

- Compare results with Etter’s rules to predict packing behavior and validate against crystallographic databases (e.g., Cambridge Structural Database) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- - and -NMR : Assign peaks based on chemical shifts (e.g., amide protons at δ 6.5–8.5 ppm, carboxylic protons at δ 10–12 ppm) and coupling constants (-values for propenoic acid geometry) .

- IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm) and carboxylic acid (O–H stretch ~2500–3000 cm) functional groups.

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks and fragmentation patterns consistent with the structure .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model transition states and electron density maps.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack.

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates under varying conditions) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Consult institutional guidelines for hazardous chemical handling .

Advanced: How can contradictory crystallographic data for this compound polymorphs be resolved?

Methodological Answer:

- Perform high-resolution synchrotron X-ray diffraction to distinguish subtle lattice differences.

- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., % contribution of H-bonds vs. van der Waals contacts).

- Cross-reference with thermal analysis (DSC/TGA) to correlate structural stability with thermal behavior .

Basic: What strategies optimize the recrystallization of this compound?

Methodological Answer:

- Select solvents with moderate polarity (e.g., ethanol/water mixtures) to balance solubility and yield.

- Use slow cooling (0.5°C/min) to promote large, defect-free crystals suitable for X-ray analysis.

- Characterize crystal habit (e.g., needle vs. plate) using polarized light microscopy .

Advanced: How do substituents on the benzamide ring influence the bioactivity of this compound derivatives?

Methodological Answer:

- Synthesize analogs with electron-withdrawing/donating groups (e.g., –NO, –OCH) at para positions.

- Assess bioactivity via in vitro assays (e.g., enzyme inhibition kinetics) and correlate with Hammett σ constants to quantify electronic effects.

- Use QSAR models to predict structure-activity relationships .

Basic: How can researchers validate the enantiomeric purity of chiral this compound derivatives?

Methodological Answer:

- Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and polarimetric detection.

- Compare retention times with racemic mixtures and enantiomerically pure standards.

- Confirm via circular dichroism (CD) spectroscopy, observing Cotton effects at characteristic wavelengths .

Advanced: What role does this compound play in supramolecular chemistry applications?

Methodological Answer:

- Leverage its dual H-bonding motifs (amide and carboxylic acid) to design coordination polymers or metal-organic frameworks (MOFs).

- Characterize host-guest interactions via -NMR titration or isothermal titration calorimetry (ITC).

- Study self-assembly dynamics using AFM or TEM to visualize nanostructures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.